molecular formula C16H17BrN2O5 B4711764 5-(3-bromo-4-butoxy-5-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione

5-(3-bromo-4-butoxy-5-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione

Cat. No. B4711764
M. Wt: 397.22 g/mol
InChI Key: VGFYZBJCTZJTBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3-bromo-4-butoxy-5-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as BBMP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BBMP is a pyrimidine derivative that has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and future directions have been explored in detail.

Mechanism of Action

The mechanism of action of 5-(3-bromo-4-butoxy-5-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione is not fully understood. However, it has been suggested that this compound exerts its anticancer effects by inhibiting the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. This compound has also been shown to induce apoptosis in cancer cells by activating the caspase cascade. The antiviral activity of this compound is thought to be due to its ability to inhibit viral RNA replication.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of cancer cells and induces apoptosis. This compound has also been found to inhibit the replication of the hepatitis C virus and the Zika virus. Additionally, this compound has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

5-(3-bromo-4-butoxy-5-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has several advantages for lab experiments. It is relatively easy to synthesize, and its anticancer, antiviral, and anti-inflammatory properties make it a promising candidate for further research. However, there are also limitations to using this compound in lab experiments. Its mechanism of action is not fully understood, and its potential side effects and toxicity in vivo are not yet known.

Future Directions

There are several future directions for the research on 5-(3-bromo-4-butoxy-5-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione. One direction is to further explore its anticancer properties and potential use as a chemotherapeutic agent. Another direction is to investigate its antiviral properties and potential use in the treatment of viral infections. Additionally, this compound could be further studied for its anti-inflammatory effects and potential use in the treatment of inflammatory diseases. Further research is needed to fully understand the mechanism of action of this compound and its potential side effects and toxicity in vivo.
Conclusion:
This compound is a pyrimidine derivative that has gained significant attention in scientific research due to its potential therapeutic applications. It has been shown to have anticancer, antiviral, and anti-inflammatory properties. This compound has several advantages for lab experiments, but there are also limitations to using it in vivo. Further research is needed to fully understand the mechanism of action of this compound and its potential use as a therapeutic agent.

Scientific Research Applications

5-(3-bromo-4-butoxy-5-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been the focus of scientific research due to its potential therapeutic applications. It has been found to have anticancer, antiviral, and anti-inflammatory properties. In vitro studies have shown that this compound inhibits the growth of cancer cells and induces apoptosis. This compound has also been found to inhibit the replication of the hepatitis C virus and the Zika virus. Additionally, this compound has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

properties

IUPAC Name

5-[(3-bromo-4-butoxy-5-methoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17BrN2O5/c1-3-4-5-24-13-11(17)7-9(8-12(13)23-2)6-10-14(20)18-16(22)19-15(10)21/h6-8H,3-5H2,1-2H3,(H2,18,19,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGFYZBJCTZJTBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C=C(C=C1Br)C=C2C(=O)NC(=O)NC2=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17BrN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(3-bromo-4-butoxy-5-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione
Reactant of Route 2
Reactant of Route 2
5-(3-bromo-4-butoxy-5-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione
Reactant of Route 3
Reactant of Route 3
5-(3-bromo-4-butoxy-5-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione
Reactant of Route 4
Reactant of Route 4
5-(3-bromo-4-butoxy-5-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione
Reactant of Route 5
5-(3-bromo-4-butoxy-5-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione
Reactant of Route 6
Reactant of Route 6
5-(3-bromo-4-butoxy-5-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.